![molecular formula C9H7F3O3 B2582390 Methyl 3-hydroxy-5-(trifluoromethyl)benzoate CAS No. 796119-63-6](/img/structure/B2582390.png)
Methyl 3-hydroxy-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-hydroxy-5-(trifluoromethyl)benzoate (MTHFMB) is an organic compound that is widely used in scientific research, particularly in biochemistry, pharmacology, and drug discovery. It is a versatile molecule that has a range of applications due to its unique structure and chemical properties. MTHFMB has been used in a variety of research studies, including those involving drug discovery, biochemical and physiological effects, and laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 3-hydroxy-5-(trifluoromethyl)benzoate and its derivatives have been a significant focus in the field of organic synthesis, particularly due to their pharmacological and biological properties. Researchers have developed protocols to synthesize various trifluoromethoxylated aromatic compounds, which are challenging due to the poor substrate scope and the need for toxic reagents in traditional methods. One such protocol details the synthesis of methyl 4-acetamido-3-(trifluoromethoxy)benzoate using 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), showcasing its potential as a synthetic building block for pharmaceuticals, agrochemicals, and functional materials (Feng & Ngai, 2016).
Interaction with Other Chemicals
The interaction of derivatives of this compound with other chemicals like sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been studied. This research led to the discovery of various chemical transformations and the synthesis of new compounds, like methyl 3,4-bis(pentafluoroethoxy)benzoate and methyl and ethyl 2-hydroxy-4-pentafluoroethoxybenzoates, indicating the molecule's reactivity and potential for further chemical exploration (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Crystallography and Structure Analysis
This compound derivatives have been studied for their crystal structures to understand their molecular orientation and interactions. For instance, the study of methyl 5-chloro-2-{[(trifluoromethyl)sulfonyl]amino}benzoate revealed specific orientations of side chains and the formation of intramolecular hydrogen bonds, highlighting the detailed molecular interactions within these compounds (Kimura & Hourai, 2005).
Biological Activity
Some studies have delved into the biological activity of this compound derivatives. For example, certain benzoic acid derivatives from Piper species, which include similar structural features, have shown significant antiparasitic activity against various parasites, demonstrating the potential biomedical applications of these compounds (Flores et al., 2008).
properties
IUPAC Name |
methyl 3-hydroxy-5-(trifluoromethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h2-4,13H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYNJAVRSXZCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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